molecular formula C8H7F2NO3 B2972460 2,2-Difluoro-2-(1-methyl-6-oxo-1,6-dihydropyridin-3-yl)acetic acid CAS No. 1860877-05-9

2,2-Difluoro-2-(1-methyl-6-oxo-1,6-dihydropyridin-3-yl)acetic acid

Cat. No.: B2972460
CAS No.: 1860877-05-9
M. Wt: 203.145
InChI Key: VWYWTRKNSBHFEL-UHFFFAOYSA-N
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Description

2,2-Difluoro-2-(1-methyl-6-oxo-1,6-dihydropyridin-3-yl)acetic acid is a fluorinated organic compound characterized by its unique molecular structure, which includes a pyridine ring and difluoroacetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Difluoro-2-(1-methyl-6-oxo-1,6-dihydropyridin-3-yl)acetic acid typically involves the following steps:

  • Starting Materials: The synthesis begins with readily available starting materials such as 1-methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid and difluoroacetic acid.

  • Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a strong base such as sodium hydride (NaH) to deprotonate the carboxylic acid, followed by the addition of difluoroacetic acid.

  • Purification: The resulting product is purified through techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure efficiency and cost-effectiveness. Continuous flow reactors and automated systems are often employed to maintain consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions: 2,2-Difluoro-2-(1-methyl-6-oxo-1,6-dihydropyridin-3-yl)acetic acid can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form derivatives with higher oxidation states.

  • Reduction: Reduction reactions can be employed to modify the fluorine atoms or other functional groups.

  • Substitution: Substitution reactions can introduce different substituents at various positions on the pyridine ring.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.

  • Substitution: Various nucleophiles and electrophiles can be used to achieve substitution reactions, depending on the desired product.

Major Products Formed:

Scientific Research Applications

2,2-Difluoro-2-(1-methyl-6-oxo-1,6-dihydropyridin-3-yl)acetic acid has found applications in several scientific research areas:

  • Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of fluorinated compounds.

  • Biology: It serves as a probe in biological studies to understand the role of fluorinated molecules in biological systems.

  • Medicine: The compound has potential therapeutic applications, including its use in drug discovery and development.

  • Industry: It is utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which 2,2-Difluoro-2-(1-methyl-6-oxo-1,6-dihydropyridin-3-yl)acetic acid exerts its effects involves its interaction with specific molecular targets and pathways. The fluorine atoms in the compound can influence its binding affinity and reactivity, leading to unique biological activities.

Molecular Targets and Pathways:

  • Enzymes: The compound may interact with enzymes involved in metabolic pathways, potentially altering their activity.

  • Receptors: It can bind to receptors, modulating their signaling pathways and affecting cellular responses.

Comparison with Similar Compounds

2,2-Difluoro-2-(1-methyl-6-oxo-1,6-dihydropyridin-3-yl)acetic acid is compared with other similar compounds to highlight its uniqueness:

  • Similar Compounds: Other fluorinated pyridine derivatives, such as 2-fluoro-2-(1-methyl-6-oxo-1,6-dihydropyridin-3-yl)acetic acid and 2,2,2-trifluoro-2-(1-methyl-6-oxo-1,6-dihydropyridin-3-yl)acetic acid.

  • Uniqueness: The presence of two fluorine atoms in the difluoroacetic acid moiety distinguishes this compound from its counterparts, potentially leading to different chemical and biological properties.

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Properties

IUPAC Name

2,2-difluoro-2-(1-methyl-6-oxopyridin-3-yl)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7F2NO3/c1-11-4-5(2-3-6(11)12)8(9,10)7(13)14/h2-4H,1H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWYWTRKNSBHFEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=CC1=O)C(C(=O)O)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7F2NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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